molecular formula C52H76N14O20S B3030665 H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH CAS No. 94040-53-6

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH

Cat. No.: B3030665
CAS No.: 94040-53-6
M. Wt: 1249.3 g/mol
InChI Key: VZDYPQVEKZEDRG-VAPCGIDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH is a synthetic peptide composed of ten amino acids: cysteine, glutamine, aspartic acid, serine, glutamic acid, threonine, arginine, threonine, phenylalanine, and tyrosine. This peptide is known for its role as a collagen-binding fragment, making it significant in various biological and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The peptide is often purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The peptide exerts its effects primarily through binding to collagen. This interaction is mediated by specific amino acid residues that recognize and bind to collagen fibers, facilitating cell adhesion and migration. The molecular targets include integrins and other cell surface receptors involved in extracellular matrix interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cys-Gln-Asp-Ser-Glu-Thr-Arg-Thr-Phe-Tyr-OH: is unique due to its specific sequence, which provides high affinity and specificity for collagen binding. This makes it particularly useful in applications requiring targeted interaction with collagen .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57)/t24-,25-,29+,30+,31+,32+,33+,34+,35+,36+,40+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDYPQVEKZEDRG-VAPCGIDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N14O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.